5-nitro-3-(pyridin-4-yl)-1H-indazole
Description
Structure
2D Structure
Properties
IUPAC Name |
5-nitro-3-pyridin-4-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGOHIPRXHGBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856231 | |
| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-33-2 | |
| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Nitro 3 Pyridin 4 Yl 1h Indazole and Analogues
Established Synthetic Routes for 1H-Indazoles with Strategic Substitutions
The synthesis of structurally complex indazoles like 5-nitro-3-(pyridin-4-yl)-1H-indazole relies on robust and versatile chemical transformations. Methodologies for constructing the core indazole ring and for its subsequent functionalization are both critical.
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Indazole Core Construction
Palladium catalysis is a cornerstone in the synthesis of indazoles, offering efficient pathways for ring formation and the introduction of substituents. nih.govnih.gov These methods often proceed under mild conditions with high functional group tolerance.
Intramolecular C-H amination provides a direct and atom-economical route to the indazole core by forming a key nitrogen-carbon bond. While various metals can catalyze this transformation, silver-mediated protocols have been shown to be particularly effective for creating a range of 3-substituted 1H-indazoles. nih.govacs.orgnih.gov This method involves an oxidative C-H amination that constructs the indazole ring from readily available arylhydrazones. nih.govacs.org The process is efficient for synthesizing indazoles with diverse substituents at the 3-position, which can be challenging to achieve through other C-H amination techniques. nih.govnih.gov Mechanistic studies suggest that these reactions may proceed through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govacs.orgresearchgate.net
Table 1: Examples of 3-Substituted 1H-Indazoles Synthesized via Silver(I)-Mediated Intramolecular Oxidative C-H Amination. nih.govacs.org
| Compound | Substituent at C3 | Starting Material |
| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | -COOCH3 | Corresponding arylhydrazone |
| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-indazole | -CF3 | Corresponding arylhydrazone |
| (E)-1-(4-Methoxyphenyl)-3-(prop-1-en-1-yl)-1H-indazole | -CH=CHCH3 | Corresponding arylhydrazone |
| Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | -COOCH3 (with Br at C6) | Corresponding arylhydrazone |
Oxidative benzannulation represents another powerful strategy for synthesizing the indazole scaffold. For instance, palladium-mediated oxidative benzannulation has been reported, involving the reaction of pyrazoles with internal alkynes to form the indazole ring system. nih.gov Additionally, palladium-catalyzed oxidative alkenylation of indazole derivatives has been developed, allowing for the introduction of alkenyl groups at the C3 and C7 positions using an oxidant like silver carbonate. acs.org
A related and highly efficient method is the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones, which effectively serves as an oxidative cyclization to construct the 1H-indazole ring. nih.govacs.org This approach is notable for its efficiency in producing a variety of 3-substituted indazoles. acs.orgacs.org
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for attaching aryl or heteroaryl groups to the indazole core. nih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of a halo-indazole with a boronic acid derivative. nih.gov For the synthesis of 3-(pyridin-4-yl)-1H-indazole analogues, this would involve coupling a 3-halo-indazole with a pyridineboronic acid. ias.ac.in
The reaction has been successfully applied to synthesize a variety of N- and C-3 substituted 5-bromoindazoles with heteroaryl boronic acids, such as N-Boc-2-pyrrole and 2-thiopheneboronic acids, using a Pd(dppf)Cl2 catalyst. nih.gov A new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been synthesized by reacting 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids using a palladium acetate (B1210297) catalyst. ias.ac.in The versatility of the Suzuki reaction makes it a key tool for creating complex indazole derivatives. ias.ac.in
Table 2: Conditions for Suzuki-Miyaura Cross-Coupling of Indazoles
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane/H2O | Good to excellent | researchgate.net |
| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Good | nih.gov |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)2 | CsF | Not specified | Not specified | ias.ac.in |
| 3-Chloroindazole | Phenylboronic acid | Pd2dba3 / XPhos | K3PO4 | Dioxane/H2O | 56% | nih.gov |
Copper and Cobalt-Mediated Reactions
Copper and cobalt catalysts offer alternative and often more cost-effective methods for indazole synthesis compared to palladium.
Copper-catalyzed reactions are well-established for forming N-aryl bonds, a key step in many indazole syntheses. nih.gov One such method is the intramolecular N-arylation of ortho-chlorinated arylhydrazones. nih.gov This approach allows for the convenient synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from less expensive starting materials. nih.gov Another copper-mediated route involves the cyclization of 2-haloarylcarbonylic compounds with hydrazines, catalyzed by copper(I) oxide (CuO), to regioselectively produce 1-alkyl- or 1-aryl-1H-indazoles. acs.org This method proceeds via amination followed by intramolecular dehydration. acs.org Furthermore, an efficient copper-catalyzed intramolecular N-N bond formation has been developed to synthesize a wide variety of multi-substituted 2H-indazoles under mild conditions. rsc.org
Cobalt-catalyzed C-H bond functionalization has also emerged as a powerful tool. nih.govacs.org A notable example is the use of an air-stable cationic Co(III) catalyst for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org This reaction proceeds through a C-H bond addition to the aldehyde, followed by in situ cyclization and aromatization, and tolerates a wide range of aryl, heteroaryl, and alkyl aldehydes. nih.gov
1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis
The 1,3-dipolar cycloaddition is a fundamental and powerful reaction for constructing five-membered heterocyclic rings, including the indazole core. acs.orgacs.orgwikipedia.org This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org
In the context of indazole synthesis, a common strategy is the [3+2] cycloaddition of in situ generated diazo compounds or nitrile imines with arynes. acs.orgacs.orgorganic-chemistry.org For instance, a rapid synthesis of N(1)-C(3) disubstituted indazoles has been achieved through the reaction of nitrile imines with benzyne, generated in situ, with the reaction completing in just five minutes. acs.orgacs.org Another variation involves the reaction of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF, which provides a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org These cycloaddition methods offer a convergent and rapid approach to the indazole motif, complementing other synthetic strategies. acs.orgacs.org
Formation of N1-Substituted Derivatives (e.g., (1H-indazol-1-yl)methanols)
The N-unsubstituted indazole ring, present in compounds like 5-nitro-1H-indazole, is reactive towards aldehydes such as formaldehyde (B43269), leading to the formation of N1-substituted derivatives. nih.govacs.org A key example of this transformation is the synthesis of (1H-indazol-1-yl)methanols. Studies have shown that various NH-indazoles, including indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives, react with formaldehyde in aqueous hydrochloric acid to yield the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org
The reaction specifically with 5-nitro-1H-indazole (designated as 1c ) and formaldehyde results in the formation of (5-nitro-1H-indazol-1-yl)methanol (designated as 2c ). nih.govacs.org These reactions are typically characterized by the high stability of the N1-substituted product over the N2-isomer. acs.org For instance, theoretical calculations (B3LYP/6-311++G(d,p) level) for the parent indazole indicate that the 1-substituted isomer is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. nih.govacs.org The resulting (1H-indazol-1-yl)methanol products are often insoluble in water and can be precipitated by the addition of water to the acidic reaction mixture. nih.govacs.org While stable, these adducts can undergo partial decomposition back to the starting indazole over long periods (t₁/₂ ~50-55 years in the solid state) or upon crystallization in boiling water. nih.govacs.org
The structures of several (1H-indazol-1-yl)methanol derivatives have been confirmed through X-ray crystallography, revealing that they form dimers in the solid state via intermolecular O-H···N hydrogen bonds. nih.govacs.org
Table 1: Reaction of Nitro-1H-Indazoles with Formaldehyde
| Starting Indazole | Product | Isomer Distribution | Reference |
|---|---|---|---|
| Indazole (1a ) | (1H-Indazol-1-yl)methanol (2a ) | N1 isomer | nih.govacs.org |
| 4-Nitro-1H-indazole (1b ) | (4-Nitro-1H-indazol-1-yl)methanol (2b ) | 95% N1, 5% N2 | nih.govacs.org |
| 5-Nitro-1H-indazole (1c ) | (5-Nitro-1H-indazol-1-yl)methanol (2c ) | N1 isomer | nih.govacs.org |
| 6-Nitro-1H-indazole (1d ) | (6-Nitro-1H-indazol-1-yl)methanol (2d ) | N1 isomer | nih.govacs.org |
Mechanistic Investigations of Addition Reactions to Indazoles
The mechanism for the formation of N1-hydroxymethyl derivatives from the reaction of NH-indazoles with formaldehyde in aqueous acid has been determined through experimental studies using NMR and crystallography, supported by theoretical calculations. nih.govacs.orgacs.orgnih.gov The reaction proceeds via the addition of formaldehyde to the indazole nitrogen. These N-hydroxymethyl adducts can be considered a type of hemiaminal. nih.govacs.org The usual subsequent loss of water, which would lead to nonaromatic methylene-1H-indazol-1-ium cations, does not readily occur. nih.govacs.org
The regioselectivity of the addition (i.e., substitution at N1 vs. N2) is a critical aspect of the mechanism. For most substituted indazoles, including the 5-nitro derivative, the N1-substituted product is heavily favored. nih.govacs.org However, the position of substituents on the indazole ring can influence this outcome. For example, 7-nitro-1H-indazole does not yield the N1-methanol derivative under acidic conditions, which contrasts with the behavior of the 4-, 5-, and 6-nitro isomers. nih.govacs.org
Further mechanistic insight comes from studies on N-alkylation reactions. For reductive amination processes involving aldehydes, a proposed mechanism suggests a reversible equilibrium between the starting indazole, aminal intermediates, and an enamine. rsc.org In one case study, the N1-aminal was found to be the thermodynamically favored intermediate, which then reacts further to form the final product, highlighting that high N1-selectivity can be driven by thermodynamic control. rsc.org
Targeted Functionalization and Derivatization Strategies Relevant to the 5-Nitro and 3-Pyridinyl Positions
The functionalization of the indazole scaffold is crucial for creating diverse chemical entities. Strategies targeting the 5-nitro and 3-pyridinyl positions are central to modifying the properties of the parent molecule.
Introduction and Manipulation of Nitro Groups on the Indazole Ring
The nitro group is a versatile functional group in organic synthesis, often introduced to serve as an activating group or as a precursor for other functionalities. scispace.com Aromatic nitration is a fundamental industrial process for producing nitroaromatic compounds. scispace.comsci-hub.se In the context of indazoles, synthetic routes have been developed that produce nitro-substituted derivatives. For example, a method for synthesizing 1-aryl-5-nitro-1H-indazoles involves the cyclization of arylhydrazones via a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure mechanism. nih.gov
The presence of the electron-withdrawing nitro group significantly influences the reactivity of the indazole ring. For instance, 1-methyl-3,5-dinitro-2-pyridone, a highly electron-deficient heterocycle, serves as a substrate for nucleophilic-type ring transformations, which is facilitated by the presence of nitro groups. mdpi.com While specific methods for the direct nitration of 3-(pyridin-4-yl)-1H-indazole are not detailed in the provided context, the existing syntheses of nitroindazoles demonstrate the feasibility of incorporating this crucial functional group. nih.gov Furthermore, the nitro group itself can be manipulated, most commonly through reduction to an amino group, which opens up a vast array of subsequent derivatization chemistries.
Regioselective Functionalization at the 3-Position of the Indazole Nucleus
The functionalization of the C3 position of the indazole ring is a key strategy for developing new derivatives. mdpi.com Direct functionalization at C3 can be challenging due to the electronic properties of the indazole nucleus. mdpi.com Often, this requires a pre-functionalization step or protection of the N-H group. mdpi.com
A common and effective strategy is the introduction of a halogen at the 3-position, which then acts as a handle for metal-catalyzed cross-coupling reactions. chim.it Halogenation, particularly bromination using reagents like N-bromosuccinimide (NBS) or bromine (Br₂), can be achieved with high regioselectivity for the 3-position. chim.it For example, 5-nitroindazole (B105863) can be brominated at the 3-position in good yield. chim.it This 3-bromo-5-nitroindazole is an excellent precursor for introducing aryl or heteroaryl groups, such as the pyridin-4-yl moiety, via Suzuki-Miyaura or Negishi cross-coupling reactions. mdpi.comchim.it
Another approach involves the regioselective C3-lithiation of an N-protected indazole. nih.gov For instance, protecting the indazole at the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct lithiation to the C3 position. The resulting organometallic intermediate can then react with various electrophiles to install a wide range of substituents. nih.gov
Table 2: Selected Methods for C3-Functionalization of Indazoles
| Method | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | Br₂, DMF | 3-Bromo-5-nitroindazole | chim.it |
| Bromination | N-bromosuccinimide (NBS), MeCN | 3-Bromoindazole | chim.it |
| Lithiation/Derivatization | 1. SEM-Cl (N2-protection) 2. n-BuLi (C3-lithiation) 3. Electrophile | C3-substituted indazoles | nih.gov |
Diversification at the 1-Position of the Indazole Ring
Direct alkylation of the 1H-indazole core typically results in a mixture of N1- and N2-substituted products, making regioselective synthesis a significant challenge. beilstein-journals.orgnih.gov The development of protocols that selectively yield either the N1 or N2 isomer is therefore highly valuable. beilstein-journals.org
The regiochemical outcome of N-alkylation is influenced by a combination of steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent. nih.govbeilstein-journals.org A systematic study revealed that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide favors the formation of N1-alkylated indazoles for a wide range of substrates. beilstein-journals.org However, the presence of an electron-withdrawing group at the C7 position can direct the selectivity towards the N2 isomer. beilstein-journals.org
In the case of indazoles with an electron-withdrawing group at the C3 position, such as an ester, high N1-selectivity can be achieved. nih.gov DFT calculations suggest that this selectivity can be driven by a chelation mechanism where the cation (e.g., Cs⁺) coordinates with the N2-nitrogen and the oxygen of the C3 substituent, thus directing the incoming electrophile to the N1 position. nih.gov This allows for the highly regioselective synthesis of over thirty different N1-alkylated products in high yields from a versatile indazole precursor, methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov This demonstrates that by carefully choosing reaction conditions, a diverse range of substituents can be selectively introduced at the N1 position of indazole scaffolds related to this compound.
Theoretical and Computational Investigations of 5 Nitro 3 Pyridin 4 Yl 1h Indazole
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations have become indispensable for predicting the physicochemical properties of molecules. nih.gov Methods based on Density Functional Theory (DFT) are particularly prominent, offering a balance between computational cost and accuracy for systems of this size. researchgate.net These calculations allow for a detailed examination of the molecule's geometry, orbital energies, and charge distributions, which collectively govern its behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a Pople-style basis set like 6-311G(d,p) or 6-31G**, is a common choice for optimizing the geometry of organic molecules and has been shown to provide reliable results for indazole systems. nih.govresearchgate.net
Geometry optimization calculations seek the lowest energy conformation of the molecule. For 5-nitro-3-(pyridin-4-yl)-1H-indazole, these calculations would confirm the planarity of the bicyclic indazole core and determine the dihedral angles between this core and the substituent groups. The nitro group at the C5 position and the pyridine (B92270) ring at the C3 position are expected to be nearly coplanar with the indazole ring system to maximize conjugation, though minor twisting may occur. nih.govacs.org DFT calculations also provide key energetic data, such as the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's thermodynamic stability.
Table 1: Predicted Optimized Geometric Parameters for this compound (DFT/B3LYP) (Note: These are representative values based on similar reported structures. Actual values would require specific calculation.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C5-N(O₂) | 1.45 |
| C3-C(pyridine) | 1.48 | |
| N1-N2 | 1.36 | |
| Bond Angles (°) | C4-C5-C6 | 121.0 |
| N2-C3-C(pyridine) | 120.5 | |
| C5-C-N(O₂) | 118.5 | |
| Dihedral Angles (°) | C4-C5-N-O | ~5-7 |
| N2-C3-C(pyridine)-C(pyridine) | ~10-15 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.orgyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's kinetic stability, with a smaller gap indicating higher reactivity. libretexts.org
Table 2: Predicted Frontier Molecular Orbital Properties (DFT/B3LYP) (Note: Values are illustrative and based on analogous compounds.)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
To gain a deeper understanding of the electron distribution within the molecule, population analysis methods like Natural Bond Orbital (NBO) and Mulliken charge analysis are employed. nih.gov While the Mulliken method is one of the oldest and simplest, NBO analysis is often considered more robust as it provides a more chemically intuitive picture of bonding and charge distribution. nih.gov
These analyses calculate the partial atomic charges on each atom, revealing the intramolecular charge transfer resulting from the different electronegativities of the atoms and the electronic effects of the substituents. In this compound, the nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, drawing electron density from the indazole ring. Similarly, the nitrogen atom of the pyridine ring will also be a center of negative charge. This electron-withdrawing effect will lead to positive charges on the adjacent carbon atoms. The NBO analysis also provides information about orbital interactions, confirming the charge transfer from the indazole ring to the nitro and pyridine moieties.
Table 3: Predicted Partial Atomic Charges (NBO Analysis) (Note: Values are qualitative representations.)
| Atom/Group | Predicted Charge (a.u.) | Description |
|---|---|---|
| O (of NO₂) | Highly Negative | Strong electron-withdrawing site |
| N (of NO₂) | Positive | Attached to electronegative oxygens |
| C5 | Positive | Attached to the nitro group |
| N (of Pyridine) | Negative | Electronegative center |
| N1/N2 (of Indazole) | Negative | Key nucleophilic centers of the parent ring |
| H (on N1) | Positive | Acidic proton |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface is colored to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.netnih.gov
For this compound, the MEP map would clearly show strong negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. acs.org These are the primary sites for interactions with electrophiles or for forming hydrogen bonds. A region of high positive potential (blue) would be expected around the hydrogen atom attached to the N1 of the indazole ring, highlighting its acidic character. The fused aromatic rings would show intermediate potential, reflecting their delocalized π-electron system.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling techniques are essential for predicting how this compound might interact with biological targets, such as proteins and enzymes. These in silico methods provide insights into the binding mechanisms that are fundamental for drug discovery and design. While direct experimental studies on this specific compound are not widely available, its behavior can be inferred from computational analyses of its core components: the nitro-indazole scaffold and the pyridinyl moiety. The indazole nucleus is a recognized pharmacophore in many therapeutic agents, and the pyridinyl group is a common feature in kinase inhibitors. researchgate.netnih.gov
Molecular Docking Studies with Relevant Biological Receptors and Enzymes
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. jocpr.com This technique is crucial for understanding potential biological activity. For a molecule like this compound, docking studies would typically target enzymes implicated in diseases like cancer or parasitic infections, where indazole derivatives have shown activity. researchgate.nettandfonline.com For instance, indazole derivatives have been evaluated as inhibitors of protein kinases and other enzymes like trypanothione (B104310) reductase. tandfonline.com
Docking simulations predict the binding mode by positioning the ligand within the receptor's active site and calculating a score that estimates the binding affinity. The 3-(pyridin-4-yl)-1H-indazole scaffold is known to interact with the hinge region of protein kinases, where the pyridine nitrogen often acts as a crucial hydrogen bond acceptor. The indazole ring typically engages in hydrophobic and van der Waals interactions within the binding pocket.
Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the ligand-receptor interaction. Lower binding energy values suggest a more stable and potent interaction. While specific affinity values for this compound are not available, data from related indazole derivatives provide a reference for the expected range of binding affinities.
Table 1: Example Binding Affinities for Related Indazole Derivatives from Docking Studies
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor bind p53 | -359.20 | jocpr.com |
| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | Cancer Osaka Thyroid (COT) Kinase | -11.8 (Glide Score) | alliedacademies.org |
| 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | Trypanothione Reductase (TryR) | -40.02 (MM/GBSA dG Bind) | researchgate.net |
Note: The data presented are for structurally related compounds and serve as illustrative examples of predicted binding affinities for this chemical class.
Successful binding of a ligand to a receptor is defined by specific interactions with key amino acid residues in the active site. For pyridinyl-indazole compounds, these interactions typically involve:
Hydrogen Bonds: The nitrogen atom of the pyridine ring is a primary hydrogen bond acceptor, often interacting with backbone amide protons in the hinge region of kinases. The indazole N-H group can act as a hydrogen bond donor.
Hydrophobic Interactions: The aromatic rings of the indazole and pyridine moieties form hydrophobic contacts with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine.
Pi-Stacking: The planar aromatic systems can engage in π-π stacking or T-shaped π-stacking with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.
Docking studies on related nitro-indazole and pyridinyl-azole compounds have identified specific residues involved in these interactions.
Table 2: Potential Key Interacting Residues for Indazole-Based Ligands
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Peripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, PHE23 | Hydrophobic, Hydrogen Bonding | jocpr.com |
| Trypanothione Reductase (TryR) | ALA159 | Hydrophobic/Polar Contact | researchgate.net |
| MAP Kinases (p38) | Hinge Region Residues | Hydrogen Bonding (Pyridine-N) | nih.gov |
Molecular Dynamics Simulations for Dynamic Binding Behavior
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations provide information on the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key interactions in a simulated physiological environment. nih.gov
Studies on related 5-nitro-indazole derivatives have utilized MD simulations to confirm the stability of the docked complexes. researchgate.netresearchgate.net Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over time indicates that the complex has reached equilibrium and the ligand remains securely bound. researchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the stability of these crucial interactions.
In a study on a 3-chloro-6-nitro-1H-indazole derivative complexed with Trypanothione Reductase, MD simulations showed the complex remained in good equilibrium with a structural deviation of approximately 1–3 Å. researchgate.net Furthermore, calculations of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) supported the high stability of the complex. researchgate.netalliedacademies.org
Quantitative Structure-Activity Relationship (QSAR) and In Silico ADMET Modeling
QSAR and ADMET modeling are computational tools used to predict the biological activity and pharmacokinetic properties of a compound based on its chemical structure.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical features of a series of compounds and their biological activities. mdpi.comui.ac.id For nitroaromatic compounds, QSAR models often use molecular descriptors to predict properties like toxicity or inhibitory activity. mdpi.com Although a specific QSAR model for this compound is not available, models for related nitro-indazole and nitroaromatic derivatives have been developed. nih.govui.ac.id These models typically rely on descriptors that quantify different aspects of the molecular structure.
Table 3: Common Descriptors Used in QSAR Models for Nitroaromatic Compounds
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), EHOMO (Energy of Highest Occupied Molecular Orbital), Dipole Moment (μ), Partial Atomic Charges | Electron affinity, reactivity, polarity, sites for electrostatic interaction |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |
| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Size, shape, and bulk of the molecule |
Source: Compiled from mdpi.comui.ac.idui.ac.id
In Silico ADMET Modeling predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. audreyli.com Predictive models for compounds like this compound would assess various parameters based on its structure. nih.govresearchgate.netnih.gov
Table 4: Key Parameters Evaluated in In Silico ADMET Predictions
| ADMET Category | Predicted Parameter | Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |
| Caco-2 Permeability | Models absorption across the gut wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates potential for CNS activity or side effects. researchgate.net |
| Plasma Protein Binding (PPB) | Affects the fraction of free drug available for therapeutic action. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter | Predicts pathway of elimination from the body. |
| Toxicity | Ames Test Mutagenicity | Screens for potential to cause genetic mutations. |
| Hepatotoxicity | Predicts potential for liver damage. |
Source: Compiled from audreyli.comresearchgate.netnih.govresearchgate.net
Favorable ADMET properties, such as good intestinal absorption and low predicted toxicity, are critical for a compound to advance as a potential drug candidate. researchgate.net
Application of QSAR Methodologies (e.g., Multiple Linear Regression, Artificial Neural Networks) for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds.
For a compound series including this compound, a QSAR study would involve the following steps:
Data Set Selection: A series of structurally related indazole derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as:
Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which are crucial for electrostatic interactions.
Steric properties: (e.g., molecular weight, volume, surface area) which describe the size and shape of the molecule.
Hydrophobic properties: (e.g., LogP) which influence solubility and membrane permeability.
Topological properties: (e.g., connectivity indices) which describe the branching and connectivity of atoms.
Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with biological activity.
Multiple Linear Regression (MLR):
MLR is a common statistical technique used in QSAR to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). The resulting model is an equation of the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are their regression coefficients. A hypothetical QSAR dataset for a series of indazole derivatives is presented in Table 1.
Table 1: Hypothetical QSAR Data for Indazole Derivatives This table is for illustrative purposes to show the type of data used in a QSAR study.
| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Indazole-1 | 2.1 | 230.2 | 85.4 | 5.2 |
| Indazole-2 | 2.5 | 245.3 | 90.1 | 3.8 |
| This compound | 2.3 | 240.2 | 95.6 | (Predicted) |
| Indazole-4 | 2.8 | 260.4 | 88.7 | 2.1 |
Artificial Neural Networks (ANN):
ANNs are more complex, non-linear modeling techniques inspired by the structure of the human brain. They are capable of identifying highly complex patterns in data and can often produce more predictive models than MLR, especially when the relationship between structure and activity is non-linear. An ANN consists of interconnected nodes (neurons) organized in layers. The network is "trained" on the dataset of known compounds, and once trained, it can predict the activity of new compounds like this compound.
The application of these QSAR methodologies would enable the prediction of the biological activity of this compound and guide the synthesis of more potent analogs by identifying the key structural features that influence its activity.
Theoretical Pharmacokinetic and Pharmacodynamic (ADMET) Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity properties. nih.gov This theoretical evaluation helps to identify potential liabilities that could lead to late-stage failure in drug development. Various software platforms and web-based tools are available to perform these predictions based on a compound's chemical structure. nih.gov
A theoretical ADMET profile for this compound would involve the prediction of a range of properties, as illustrated in Table 2.
Table 2: Illustrative Theoretical ADMET Profile for this compound This table presents a hypothetical ADMET profile with generally accepted ranges for drug-like compounds.
| ADMET Property | Predicted Value (Hypothetical) | General Range for Oral Drugs | Significance |
|---|---|---|---|
| Absorption | |||
| Human Intestinal Absorption | High | >80% | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | Moderate | >4 x 10⁻⁶ cm/s | In vitro model for intestinal permeability. |
| Distribution | |||
| Plasma Protein Binding | High | <99% | Affects the fraction of free drug available for activity. |
| Blood-Brain Barrier (BBB) Penetration | Low | Compound-dependent | Indicates potential for CNS effects. |
| Metabolism | |||
| CYP450 2D6 Inhibition | Non-inhibitor | - | Predicts potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Inhibitor | - | Predicts potential for drug-drug interactions. |
| Excretion | |||
| Renal Clearance | Moderate | - | Predicts elimination by the kidneys. |
| Toxicity | |||
| hERG Inhibition | Low risk | - | Predicts risk of cardiac toxicity. |
| Ames Mutagenicity | Positive | Negative | Predicts potential for genotoxicity. |
The predicted ADMET properties for this compound would provide valuable insights into its potential as a drug candidate. For instance, high intestinal absorption and good permeability would be favorable for oral bioavailability. Predictions of metabolism by cytochrome P450 (CYP) enzymes are critical for anticipating drug-drug interactions. acs.org Toxicity predictions, such as for hERG inhibition (related to cardiotoxicity) and mutagenicity, are essential for early safety assessment.
By leveraging these theoretical and computational tools, researchers can prioritize compounds with more favorable ADMET profiles for further experimental investigation, thereby streamlining the drug discovery process.
Structure Activity Relationship Sar Studies for 5 Nitro 3 Pyridin 4 Yl 1h Indazole Derivatives
Elucidation of Structural Determinants for Biological Activity
The biological activity of indazole derivatives is intricately linked to their chemical structure. Specific functional groups at key positions on the indazole ring system are crucial for modulating their therapeutic or toxicological profiles.
Role of the Nitro Group at Position 5 in Modulating Activity (e.g., Oxidative Stress Induction)
The nitro group at the 5-position of the indazole ring is a key determinant of activity, particularly in the context of antimicrobial and antiparasitic agents. Its presence is strongly associated with the induction of oxidative stress within target organisms. nih.govnih.gov Studies on nitroindazole derivatives against parasites like Trypanosoma cruzi and Leishmania suggest that the mechanism involves the intracellular reduction of the nitro group by nitroreductases (NTRs). nih.govnih.gov This bioactivation process generates nitro-anion radicals, which then react with molecular oxygen to produce reactive oxygen species (ROS). nih.govnih.gov The subsequent surge in ROS leads to oxidative damage and induces apoptosis in the parasites. nih.gov
The electrochemical properties of these compounds are predictive of their activity. A less negative reduction potential indicates that a compound is more easily reduced, enhancing its capacity to generate radical species and induce oxidative stress. nih.gov While 5-nitro-1H-indazole itself is reactive, the stability of its derivatives can be a concern; for instance, N-hydroxymethyl derivatives have been observed to decompose over long periods in the solid state. acs.org The electron-withdrawing nature of the nitro group also influences the chemical reactivity of the entire indazole system. acs.orgnih.gov
Significance of the Pyridin-4-yl Moiety at Position 3 for Target Recognition
The substituent at the C-3 position of the indazole ring plays a pivotal role in directing the molecule to its biological target and ensuring specific binding interactions. The pyridin-4-yl group, in particular, has been shown to be critical for the activity of numerous kinase inhibitors. nih.govnih.gov
In the context of bacterial GyrB inhibitors, a pyridine (B92270) moiety at this position can engage in crucial interactions within the ATP binding pocket. These include π-cation stacking with arginine residues (e.g., Arg84) and forming hydrogen bonds with others (e.g., Arg144), which are essential for potent inhibition. nih.gov Similarly, in the development of inhibitors for Plk-like kinase 4 (PLK4), replacing a phenyl group with a pyridin-3-yl analogue resulted in a tenfold increase in potency. nih.gov The nitrogen atom of the pyridine ring is a key interaction point, and its position is critical; moving the nitrogen atom to other positions within the pyridine ring can lead to diminished inhibitory activity. nih.gov
The following table summarizes the inhibitory concentrations of various 3-substituted indazole derivatives, highlighting the importance of the heterocyclic group at this position.
| Compound ID | 3-Position Substituent | Target | IC₅₀ |
| 62b | Pyridin-3-yl | PLK4 | 0.029 µM nih.gov |
| 62a | Phenyl | PLK4 | 0.29 µM nih.gov |
| 5d | Pyridin-4-yl | MDA-MB-231 (Cell Line) | 12.3 µM mdpi.com |
This table illustrates the enhanced potency when a pyridine ring is present at the 3-position compared to a simple phenyl group and shows its activity in a cancer cell line.
Impact of Substitutions on the Indazole Ring for Potency and Selectivity
Modifications to the benzene (B151609) portion of the indazole ring significantly influence the potency and selectivity of these compounds. Structure-activity relationship studies have revealed that the type and position of substituents are critical for fine-tuning the biological activity against various targets, including kinases and parasites. nih.govnih.gov
For instance, in a series of 1H-indazole-3-amine derivatives developed as fibroblast growth factor receptor 1 (FGFR1) inhibitors, the introduction of an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. nih.gov Furthermore, the addition of fluorine substituents to the scaffold led to compounds with potent enzymatic and antiproliferative activities. nih.gov In the context of antileishmanial agents, derivatives of 3-chloro-6-nitro-1H-indazole showed that their inhibitory potency was dependent on the specific Leishmania species, underscoring the role of these substitutions in determining the spectrum of activity. nih.gov
Effects of Substitutions at the N1 Position on Activity and Stability
Substitution at the N1 position of the indazole ring is a common strategy for modulating the physicochemical and pharmacological properties of these derivatives. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, making regioselective synthesis a key challenge and an important consideration in drug design. beilstein-journals.org
Studies comparing N-methyl-3-aryl indazoles (N1-substituted) with their unsubstituted 1H-indazole counterparts have shown that N1-methylation can lead to more potent cytotoxic activity against cancer cell lines like HCT-116 and MDA-MB-231. mdpi.com The nature of the substituent at N1 also impacts stability and interactions. For example, in the development of bacterial GyrB inhibitors, an N-propyl group at the N1 position was found to have favorable hydrophobic interactions within a lipophilic pocket of the enzyme. nih.gov The synthesis of N-phenyl-1H-indazole-1-carboxamides is another example where substitution at the N1 position is used to generate compounds with antiproliferative activity. nih.gov
Design Principles for Optimized Indazole-Based Scaffolds
The design of novel indazole-based therapeutic agents increasingly relies on modern, structure-guided methodologies to enhance potency, selectivity, and drug-like properties.
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the development of indazole-based inhibitors. nih.govnih.gov This approach begins with the identification of small, low-molecular-weight fragments that bind weakly to the biological target. These initial "hits" are then optimized and grown into more potent lead compounds. nih.gov
This methodology has been successfully applied to discover inhibitors for several important drug targets. For example, an indazole fragment hit was identified through a high-concentration screen and subsequently optimized to yield a potent inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Similarly, FBDD has been used to develop inhibitors for fibroblast growth factor receptors (FGFRs) and histone deacetylases (HDACs). nih.govnih.gov The process often involves using computational docking studies to guide the optimization of the fragment, leading to compounds with good potency and reasonable kinase selectivity. nih.gov A modular synthetic platform has also been developed to systematically elaborate 2-D indazole fragment hits into more complex 3-D compounds, streamlining the discovery of novel and selective inhibitors. acs.org
Structure-Based Drug Design Strategies for Enhancing Ligand Efficiency
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design ligands with higher affinity and specificity. A key metric in this process is Ligand Efficiency (LE), which relates the binding energy of a molecule to its size (typically the number of non-hydrogen atoms). Enhancing LE is a primary goal in early-stage drug discovery, as it helps to develop potent compounds while keeping molecular weight and lipophilicity in check, which are favorable for good pharmacokinetic properties.
For 5-nitro-3-(pyridin-4-yl)-1H-indazole derivatives, SBDD strategies would be employed once a specific biological target, such as a protein kinase or enzyme, is identified.
Key SBDD strategies would include:
Fragment-Based Growth: If the core scaffold, this compound, is identified as a "fragment" hit with weak but efficient binding, SBDD would guide its elaboration. X-ray crystallography or computational docking would reveal unoccupied pockets near the bound fragment. New functional groups would then be "grown" into these pockets to form additional, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby increasing potency while maintaining high ligand efficiency. Studies on other indazole-based inhibitors have successfully used fragment-led design to discover compounds with excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov
Scaffold Hopping and Bioisosteric Replacement: SBDD can identify the key pharmacophoric elements responsible for binding. If certain parts of the this compound scaffold (like the nitro group) present challenges (e.g., toxicity), computational tools can suggest bioisosteres—substituents with similar steric and electronic properties but different elemental composition—to replace them without losing key interactions. The indazole core itself could be replaced with another heterocycle (scaffold hopping) that maintains the crucial 3D arrangement of interacting groups.
Optimization of Lipophilic Ligand Efficiency (LLE): Besides LE, Lipophilic Ligand Efficiency (LLE) is a critical metric that balances potency and lipophilicity (LogP). High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. SBDD can guide modifications that increase potency without a corresponding increase in lipophilicity. For example, replacing a lipophilic alkyl group with a more polar, but structurally similar, group that can still form favorable interactions.
The table below illustrates how SBDD principles could be applied to enhance the ligand efficiency of a hypothetical lead compound from this series.
| Lead Compound Property | SBDD Observation (Hypothetical) | Design Strategy | Goal |
| Low Potency | The 4-pyridinyl group is oriented towards a solvent-exposed region. | Add a small, polar extension to the pyridine ring to interact with a nearby residue. | Increase potency without significantly increasing size. |
| High Lipophilicity | The nitro group is buried in a non-polar pocket but offers no specific H-bonds. | Replace the nitro group with a trifluoromethyl (-CF₃) group. | Maintain electron-withdrawing character while potentially improving metabolic stability and LLE. |
| Poor Ligand Efficiency | A large, non-interacting substituent was added at the N1 position. | Remove the N1-substituent and confirm via modeling if the N1-H can form a key hydrogen bond. | Reduce molecular size while gaining a potent binding interaction, thus improving LE. |
By synergistically applying SAR and SBDD, medicinal chemists can rationally optimize derivatives of the this compound scaffold, transforming initial hits into promising preclinical candidates with enhanced efficacy and drug-like properties.
Biological Target Interactions and in Vitro Mechanistic Studies of 5 Nitro 3 Pyridin 4 Yl 1h Indazole
Enzyme Inhibition Studies (In Vitro)
Trypanothione (B104310) Reductase (TryR) and Nitroreductase (NTR) Interaction Mechanisms
The indazole scaffold is a recognized pharmacophore for targeting enzymes in pathogenic protozoa, such as Trypanothione Reductase (TryR), which is essential for the survival of Leishmania and Trypanosoma species. nih.gov While direct studies on 5-nitro-3-(pyridin-4-yl)-1H-indazole are not extensively detailed, research on analogous nitroindazole compounds provides significant insights. For instance, molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives have shown stable binding within the active site of the Leishmania infantum TryR enzyme. nih.gov These interactions are stabilized by a network of both hydrophobic and hydrophilic contacts. nih.gov The presence of a nitro group on the indazole ring is a key feature, suggesting that this compound could exhibit similar binding capabilities.
The nitro group itself is a crucial functional group for bioactivation by nitroreductase (NTR) enzymes. NTRs are found in various bacteria and some parasites and are known to reduce aromatic nitro compounds to cytotoxic agents. rug.nlnih.gov The mechanism involves the reduction of the nitro group (-NO2) to nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. rug.nl These reactive species can induce cellular damage through the generation of free radicals. nih.gov It is hypothesized that the 5-nitro moiety of this compound can be similarly targeted by NTR enzymes, a mechanism that is fundamental to the activity of nitroaromatic drugs against certain pathogens. rug.nlnih.gov
Haspin Kinase Inhibition and Selectivity Profiling
The 5-(4-pyridinyl)indazole scaffold, which forms the core of this compound, has been identified as a potent inhibitor of protein kinases, particularly Haspin kinase. nih.govuni-saarland.de Haspin is an atypical serine/threonine kinase that is overexpressed in many cancers, making it a viable therapeutic target. uni-saarland.denih.gov
Research into N1-benzoylated 5-(4-pyridinyl)indazole derivatives has demonstrated high selectivity for Haspin kinase. For example, compound 19 (4-acetyl benzoyl derivative) showed significant selectivity for Haspin over other related kinases, such as Dyrks and Clks. nih.gov In contrast, its isomer, compound 18 (2-acetyl benzoyl derivative), preferentially inhibited Clk4, another protein kinase. nih.govresearchgate.net This highlights how substitutions on the indazole scaffold can modulate kinase selectivity. nih.gov Molecular docking studies suggest that these inhibitors bind within the ATP-binding site, and their selectivity is governed by specific interactions with key residues. nih.gov The potent activity of this scaffold suggests that this compound could also function as a kinase inhibitor, with its specific selectivity profile being influenced by the electronic and steric properties of the nitro group at the 5-position.
Investigation of Specific Biological Activities (In Vitro Models)
Antileishmanial Activity (e.g., against Leishmania infantum, L. tropica, and L. major promastigotes)
Derivatives of 5-nitroindazole (B105863) have demonstrated significant potential as antileishmanial agents. Studies on related nitroindazole structures reveal that their efficacy is often dependent on the specific Leishmania species and the substitution pattern on the indazole ring.
Research on a series of 2-benzyl-5-nitroindazolin-3-one derivatives showed potent in vitro activity against Leishmania amazonensis. nih.govbiointerfaceresearch.com In this series, several compounds exhibited a 50% inhibitory concentration (IC50) below 1 µM against the promastigote stage. biointerfaceresearch.com Notably, four compounds were as active as the reference drug Amphotericin B against intracellular amastigotes. biointerfaceresearch.com The most effective compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), recorded an IC50 of 0.46 µM against amastigotes and a high selectivity index of 875. biointerfaceresearch.com Structure-activity relationship (SAR) analysis highlighted that hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core were crucial for enhancing the selectivity profile of these compounds. nih.govbiointerfaceresearch.com
In another study, 3-chloro-6-nitro-1H-indazole derivatives were tested against L. infantum, L. tropica, and L. major. nih.gov The inhibitory potency was found to be species-dependent. While most derivatives showed no significant activity against L. tropica and L. major, seven compounds displayed moderate to strong activity against L. infantum. nih.gov Molecular docking studies suggested that these active indazole derivatives could target trypanothione reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. nih.gov The variation in activity was linked to the nature of the ring systems associated with the indazole core, with triazole-containing derivatives proving more effective than those with oxazoline (B21484) or oxazole (B20620) rings. nih.gov
| Compound Series | Target Organism | Key Finding | Reported IC50 | Reference |
|---|---|---|---|---|
| 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis (amastigotes) | Four compounds as active as Amphotericin B. | 0.46 µM (most potent derivative) | biointerfaceresearch.com |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Seven derivatives showed moderate to strong activity. | Not specified | nih.gov |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania tropica / L. major | Most compounds showed no significant activity. | Not applicable | nih.gov |
Trypanocidal Activity (e.g., against Trypanosoma cruzi epimastigotes and trypomastigotes)
The 5-nitroindazole scaffold is a recognized template for developing agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov The mechanism of action is strongly associated with the nitro group at the 5-position. nih.gov This group can be activated by parasitic nitroreductases (NTRs), leading to the generation of free radicals and reactive oxygen species (ROS), which induce oxidative stress and apoptosis in the parasite. nih.gov
A study investigating 5-nitroindazolin-3-one derivatives confirmed that the 5-nitro group promotes free radical production. nih.gov The most active compound in this series, 5-nitro-2-picolyl-indazolin-3-one, demonstrated potent activity with an IC50 of 1.1 µM against epimastigotes and 5.4 µM against trypomastigotes, showing a selectivity index superior to the reference drug nifurtimox. nih.gov
Further optimization studies on other 5-nitroindazole derivatives synthesized and tested against T. cruzi also yielded promising results. nih.gov Several compounds showed significantly better activity against epimastigotes (IC50 values ranging from 1.00 to 8.75 µM) than the reference drug benznidazole (B1666585) (IC50 = 25.22 µM). nih.gov Five of these derivatives advanced to testing against intracellular amastigotes, where they displayed remarkable IC50 values below 7 µM. nih.gov Specifically, compounds bearing electron-withdrawing fluorine substituents showed a positive impact on trypanocidal activity, with two derivatives showing high selectivity indices (>246 and >188) against the amastigote form. nih.gov The presence of aromatic rings as substituents has also been noted to increase trypanocidal activity in related nitro-heterocyclic compounds. nih.gov
| Compound Series | Parasite Form | Reported IC50 | Reference Drug (IC50) | Reference |
|---|---|---|---|---|
| 5-nitro-2-picolyl-indazolin-3-one | Epimastigotes | 1.1 µM | Nifurtimox (Not specified) | nih.gov |
| 5-nitro-2-picolyl-indazolin-3-one | Trypomastigotes | 5.4 µM | Nifurtimox (Not specified) | nih.gov |
| Substituted 5-nitroindazoles | Epimastigotes | 1.00 - 8.75 µM | Benznidazole (25.22 µM) | nih.gov |
| Substituted 5-nitroindazoles | Amastigotes | < 7 µM | Benznidazole (0.57 µM) | nih.gov |
Antimicrobial Activity (e.g., against bacterial and fungal strains)
The indazole scaffold is a privileged structure in the search for new antimicrobial agents. core.ac.uk While specific data for this compound is limited, studies on related indazoles and other nitro-heterocycles provide insight into their potential antibacterial and antifungal properties.
An evaluation of a library of indazole, pyrazole (B372694), and pyrazoline compounds revealed that several indazole derivatives possess significant antibacterial potency against clinical and multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus genera. core.ac.uk Some indazole compounds showed notable activity, particularly against strains of E. faecalis, while others had a good inhibitory profile against S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL. core.ac.uk
The broader class of nitroaromatic compounds, including nitrofurans and nitroimidazoles, are known for their wide-spectrum antimicrobial activity. For instance, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ2-1,2,4-oxadiazole has demonstrated in vitro activity against a wide range of bacteria and fungi. This activity is often linked to the microbial reduction of the nitro group. However, some studies on specific nitro-heterocyclic derivatives have found them to have weak or no effects against certain Gram-negative bacteria. In the fungal domain, toluquinol, a metabolite from Penicillium griseofulvum, has shown high antibacterial activity against various phytopathogenic bacteria, indicating the diverse antimicrobial potential of complex organic molecules.
Anticonvulsant Potential (In Vitro Models)
While direct in vitro anticonvulsant studies on this compound are not widely published, research on the parent indazole scaffold and its derivatives suggests a potential for central nervous system activity. The evaluation of such potential typically involves in vitro models that assess interactions with key neurological targets like ion channels and receptors. nih.govnih.gov
Studies on the unsubstituted indazole molecule have shown it possesses anticonvulsant properties. nih.gov In vitro, indazole was found to inhibit monoamine oxidase A and B with IC50 values of 20.6 µM and 16.3 µM, respectively. nih.gov Although this mechanism alone did not fully account for its anticonvulsant effects, its activity profile suggested multiple mechanisms, possibly involving interactions similar to those of sodium channel inhibitors or AMPA/kainate antagonists. nih.gov
For a novel compound like this compound, in vitro screening would likely involve binding assays for neuronal voltage-sensitive sodium and calcium channels, as well as GABAA receptors, which are common targets for antiepileptic drugs. nih.gov For example, mechanistic studies on other heterocyclic anticonvulsants have utilized assays to measure their effect on ion channel function, such as assessing inhibition of specific sodium (e.g., site 2) and L-type calcium channels. nih.gov ATPase assays can also be employed to determine if a compound interacts with ABC transporters like ABCC2, which is relevant for understanding drug transport and resistance in the brain. nih.gov The anticonvulsant potential of the indazole core warrants such detailed in vitro investigation for its substituted derivatives. nih.gov
Advanced Spectroscopic Characterization Methods for Structural Elucidation of 5 Nitro 3 Pyridin 4 Yl 1h Indazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) reveals the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and spin-spin coupling patterns provide information about neighboring protons.
For 5-nitro-3-(pyridin-4-yl)-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole core and the pyridinyl ring. Based on data from closely related compounds like 5-nitro-3-phenyl-1H-indazole rsc.org and 3-methyl-1-(pyridin-4-yl)-1H-indazole rsc.org, the following assignments can be predicted. The protons of the pyridinyl ring typically appear as two sets of doublets in the downfield region due to the electron-withdrawing nature of the nitrogen atom. The protons on the nitro-substituted benzene (B151609) portion of the indazole ring will also be shifted downfield, with their specific multiplicity and coupling constants revealing their relative positions. The N-H proton of the indazole ring is expected to appear as a broad singlet at a very low field, often above 10 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridinyl H-2', H-6' | ~8.7 | Doublet (d) |
| Pyridinyl H-3', H-5' | ~7.8 | Doublet (d) |
| Indazole H-4 | ~8.9 | Doublet (d) |
| Indazole H-6 | ~8.2 | Doublet of doublets (dd) |
| Indazole H-7 | ~7.8 | Doublet (d) |
Note: These are predicted values based on analogous structures.
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of spectra that show a distinct signal for each unique carbon atom.
In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridinyl and indazole rings would display signals across a wide range, typically from 110 to 150 ppm. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the carbons on the indazole ring. rsc.org The carbon attached to the nitro group (C-5) and the carbons ortho and para to it are particularly affected. Data from related structures suggest the chemical shifts shown in the table below. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridinyl C-2', C-6' | ~150 |
| Pyridinyl C-3', C-5' | ~121 |
| Pyridinyl C-4' | ~140 |
| Indazole C-3 | ~148 |
| Indazole C-3a | ~122 |
| Indazole C-4 | ~120 |
| Indazole C-5 | ~143 |
| Indazole C-6 | ~119 |
| Indazole C-7 | ~111 |
Note: These are predicted values based on analogous structures.
For molecules containing multiple nitrogen atoms, ¹⁵N NMR spectroscopy offers invaluable insights, although it is less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus. The chemical shifts of nitrogen atoms are very sensitive to their hybridization state and electronic environment. In this compound, distinct signals would be expected for the pyridinyl nitrogen, the two nitrogens in the indazole ring, and the nitrogen of the nitro group. The typical chemical shift range for pyridine-like nitrogens is 230-330 ppm, while nitro group nitrogens appear further downfield (355-395 ppm) relative to nitromethane. science-and-fun.de
To overcome challenges in spectral assignment, theoretical calculations have become an indispensable tool. Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed using Density Functional Theory (DFT) methods (e.g., B3LYP/6-311++G(d,p)), can predict NMR absolute shieldings with high accuracy. nih.govacs.org These calculated shieldings are then converted into chemical shifts and compared with experimental data. This combined experimental-theoretical approach is powerful for confirming the structure of isomers, such as distinguishing between N1- and N2-substituted indazoles, and for providing a deeper understanding of the electronic structure. nih.govacs.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent method for identifying the functional groups present.
The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretch of the indazole ring typically appears as a broad band. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The most diagnostic peaks are those corresponding to the nitro group, which exhibits strong, distinct bands for its asymmetric and symmetric stretching vibrations. Aromatic C=C and C=N stretching vibrations from both the indazole and pyridine (B92270) rings appear in the 1600-1400 cm⁻¹ region. rsc.orgias.ac.in
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400-3200 | N-H Stretch | Indazole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 1610-1580 | C=C, C=N Stretch | Aromatic Rings |
| 1550-1500 | Asymmetric NO₂ Stretch | Nitro Group |
| 1350-1320 | Symmetric NO₂ Stretch | Nitro Group |
Note: Values are typical ranges for the specified functional groups. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high precision by measuring the exact mass.
For this compound (C₁₂H₈N₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (240.06 g/mol ). The fragmentation pattern under electron impact (EI) ionization would provide structural clues. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). researchgate.net The heterocyclic rings may fragment through the loss of small molecules like HCN (27 Da).
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 240 | [M]⁺ (Molecular Ion) |
| 194 | [M - NO₂]⁺ |
| 166 | [M - NO₂ - N₂]⁺ or [M - NO₂ - HCN]⁺ |
| 139 | [C₉H₅N]⁺ |
Note: Fragmentation is complex and these represent plausible pathways based on related structures. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the solid state.
While the specific crystal structure for this compound is not available, analysis of related structures like 1-Ethyl-5-nitro-1H-indazole provides significant insight. researchgate.net X-ray analysis would be expected to confirm the planarity of the fused indazole ring system. It would also reveal the dihedral angle between the indazole and pyridine rings, indicating the degree of twist between these two aromatic systems. The orientation of the nitro group relative to the indazole plane is another critical parameter determined by this technique; in related molecules, the nitro group is often slightly twisted out of the plane of the aromatic ring. researchgate.net
Furthermore, crystallography elucidates the supramolecular assembly, showing how molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonds (e.g., involving the indazole N-H and the pyridine or nitro-group nitrogens) and π-π stacking between the aromatic rings. researchgate.netnih.govmdpi.com
Table 5: Representative X-ray Crystallographic Data from a Related Compound (1-Ethyl-5-nitro-1H-indazole)
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Defines the unit cell geometry |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal |
| Nitro Group Twist Angle | 4.0 (2)° | Shows minor deviation from planarity with the indazole ring |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | Governs the 3D packing of molecules |
Source: Data for 1-Ethyl-5-nitro-1H-indazole. researchgate.net
Future Research Directions and Translational Perspectives for 5 Nitro 3 Pyridin 4 Yl 1h Indazole
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
Future efforts could explore one-pot or domino reactions that combine several transformations into a single operation, thereby reducing waste and improving efficiency. researchgate.net For instance, the Davis-Beirut reaction, a method for synthesizing 2H-indazoles, could potentially be adapted for the synthesis of 1H-indazole derivatives like the compound of interest. aub.edu.lb Furthermore, the use of biocatalytic methods, such as those employing nitroreductases, presents a green and highly selective alternative for the synthesis of indazoles. chemrxiv.org These enzymatic approaches operate under mild conditions and can offer high enantioselectivity, a crucial aspect for developing targeted therapies.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| One-Pot/Domino Reactions | Reduced reaction time, lower solvent consumption, increased overall yield. | Optimization of reaction conditions for multiple steps can be complex. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope may be limited. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction control. | Scalability can be a concern for industrial production. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, ease of scalability. | Initial setup costs can be high. |
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and biological activities of molecules. For 5-nitro-3-(pyridin-4-yl)-1H-indazole, in silico studies can provide valuable insights into its structure-activity relationships (SAR). Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with various biological targets, such as protein kinases, which are often implicated in cancer. doi.orgnih.gov
Furthermore, advanced computational methods like Density Functional Theory (DFT) can be employed to understand the electronic properties and reactivity of the molecule. researchgate.net These studies can help in identifying the key structural features responsible for its potential biological activity. ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling using computational models can also be performed early in the research process to predict the pharmacokinetic and safety profiles of the compound, thus guiding its optimization. nih.gov
Deepening Understanding of Molecular Mechanisms and Off-Target Interactions
A thorough understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its development as a therapeutic agent. Given that many indazole derivatives exhibit anti-cancer properties by inhibiting protein kinases, a primary research focus should be to screen this compound against a panel of kinases known to be involved in cancer signaling pathways. nih.gov For example, related indazole compounds have shown inhibitory activity against kinases such as VEGFR, FGFR, and Aurora kinases. nih.govrsc.org
It is equally important to investigate potential off-target interactions to assess the compound's selectivity and potential for side effects. Techniques such as chemical proteomics and affinity-based protein profiling can be utilized to identify the full spectrum of cellular targets. Understanding the compound's impact on cell cycle progression, apoptosis, and other cellular processes will provide a comprehensive picture of its mechanism of action. researchgate.netrsc.org For instance, studies on other nitro-substituted indazoles, like 7-nitroindazole, have shown effects on nitric oxide synthase (NOS), suggesting that the nitro group can significantly influence biological activity. nih.govnih.govresearchgate.net
Development of Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize potential systemic toxicity of this compound, the development of targeted drug delivery systems is a promising avenue. Nanotechnology-based carriers, such as liposomes, polymeric nanoparticles, and dendrimers, can be engineered to specifically deliver the compound to tumor tissues. This can be achieved by exploiting the enhanced permeability and retention (EPR) effect or by functionalizing the nanocarriers with targeting ligands that bind to receptors overexpressed on cancer cells. researchgate.net
These delivery systems can improve the solubility and stability of the drug, prolong its circulation time, and control its release profile. The encapsulation of the compound within a nanocarrier could also help to overcome multidrug resistance, a common challenge in cancer therapy. researchgate.net
Synergistic Combination Studies with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved outcomes and reduced development of drug resistance. Future research should investigate the potential synergistic or additive effects of this compound when combined with established chemotherapeutic agents or targeted therapies.
For example, if the compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel or downstream pathway could result in a more potent anti-cancer effect. In vitro studies using various cancer cell lines, followed by in vivo experiments in animal models, would be necessary to evaluate the efficacy and safety of such combinations. The goal is to identify drug combinations that offer a therapeutic advantage over single-agent treatments.
Investigation of Emerging Biological Targets and Disease Indications
While oncology is a primary focus for indazole derivatives, the unique structural features of this compound may confer activity against other biological targets and in different disease contexts. The indazole scaffold has been associated with a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties. researchgate.net
Therefore, it is worthwhile to screen this compound against a broader panel of biological targets. For instance, recent research has highlighted the potential of indazole derivatives as inhibitors of emerging cancer targets like haspin kinase and PKMYT1 kinase. nih.govresearchgate.net Furthermore, given the role of the pyridinyl moiety in interacting with various receptors, its potential in neurological disorders could also be explored, although this would represent a significant shift from the primary focus on oncology.
Table 2: Investigated Biological Targets for Indazole Scaffolds
| Biological Target | Therapeutic Area | Reference |
| Protein Kinases (VEGFR, FGFR, etc.) | Cancer | nih.govrsc.org |
| Haspin Kinase | Cancer | nih.gov |
| PKMYT1 Kinase | Cancer | researchgate.net |
| Nitric Oxide Synthase (NOS) | Neurology, Inflammation | nih.govnih.govresearchgate.net |
| 5-HT3 Receptor | Nausea/Vomiting (Chemotherapy-induced) | researchgate.net |
Q & A
Q. How can the synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole be optimized for higher yield and purity?
- Methodological Answer: The synthesis involves cyclization of ketone precursors with hydrazine hydrate under reflux in dimethylformamide (DMF). Key optimization steps include:
- Precursor Selection: Use substituted aryl ketones with electron-withdrawing groups (e.g., nitro) to enhance cyclization efficiency.
- Reaction Time and Temperature: Reflux for 1 hour in DMF ensures complete conversion, as prolonged heating may degrade intermediates.
- Purification: Recrystallization from DMF effectively removes isomers (e.g., 2,3-dichlorophenyl byproducts) .
- Catalysis: For nitro-group reduction, Raney nickel with hydrazine hydrate in isopropanol/DMF mixtures achieves >75% yield over 8+ hours .
Table 1: Optimization Parameters from Literature
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy:
¹H NMR in DMSO-d6 shows characteristic indazole NH peaks at δ 13.92 (broad singlet) and aromatic proton splitting patterns (e.g., pyridinyl protons at δ 8.91). ¹³C NMR confirms nitration via shifts at δ 144–142 ppm for nitro-substituted carbons . - X-ray Crystallography:
Use SHELXL for refinement. For metal complexes, monoclinic space groups (e.g., P21/c) are common. Key bond lengths (e.g., Os–Nindazole ≈ 2.05 Å) and angles help validate coordination geometry . - FTIR: Nitro-group stretches at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) confirm functionality .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the indazole ring influence biological activity, based on current SAR studies?
- Methodological Answer: Substituents at the 3-position (e.g., pyridinyl, piperazinyl) modulate target binding:
- Pyridinyl Groups: Enhance kinase inhibition (e.g., ERK1/2 IC₅₀ = 1–4 nM) by forming hydrogen bonds with catalytic lysine residues .
- Piperazinyl Derivatives: Increase solubility and blood-brain barrier penetration, critical for CNS-targeted agents (e.g., mGluR5 inhibitors) .
Table 2: SAR Trends for 3-Position Modifications
Q. What challenges arise in resolving crystallographic disorder in metal complexes containing this compound ligands?
- Methodological Answer:
- Disorder in Axial vs. Equatorial Ligands: In osmium(IV) complexes, axial chlorido ligands may exhibit positional disorder. Mitigate this by collecting high-resolution data (<1.0 Å) and using SHELXL’s PART/SUMP instructions .
- Thermal Motion Artifacts: Nitro groups often show high thermal displacement parameters (B factors > 5 Ų). Apply anisotropic refinement and restraints to improve model accuracy .
- Solvent Masking: Use OLEX2’s SQUEEZE to exclude disordered solvent molecules (e.g., DMF) from electron density maps .
Q. How should researchers address discrepancies between computational predictions and experimental results in the biological activity of indazole derivatives?
- Methodological Answer:
- Docking Validation: Compare docking poses (e.g., AutoDock Vina) with crystallographic data. For ERK inhibitors, ensure the indazole N1 interacts with hinge-region Met108 .
- Experimental Controls: Include reference compounds (e.g., SCH772984 for ERK assays) to validate assay conditions .
- Metabolite Screening: Use LC-MS to identify unexpected metabolites (e.g., nitro-reduction to amines) that may alter activity .
Data Contradiction Analysis
Q. Why do some synthetic routes report lower yields for this compound compared to analogues with bulkier substituents?
- Methodological Answer: Steric hindrance from pyridinyl groups can slow cyclization. Strategies to address this include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
